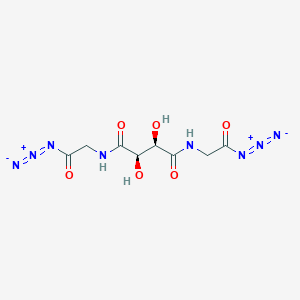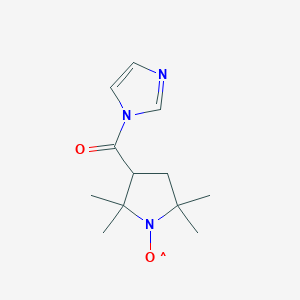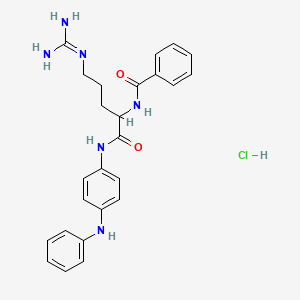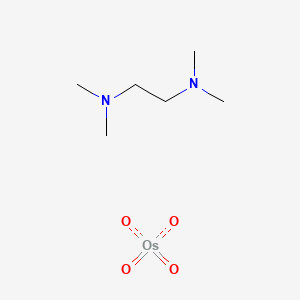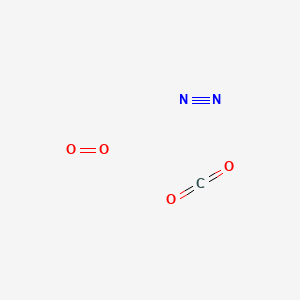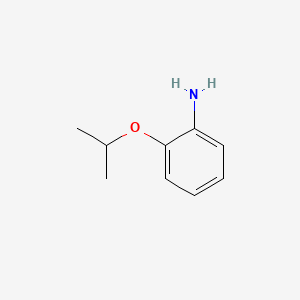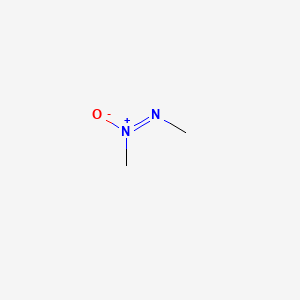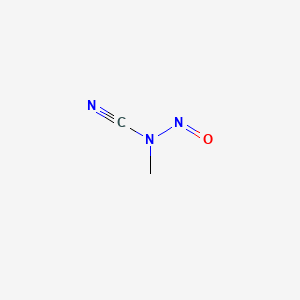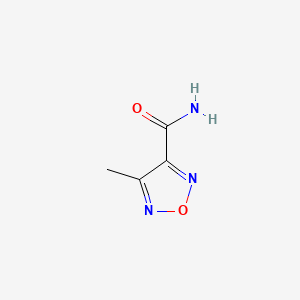
苯基磷酸
描述
科学研究应用
苯基磷酸酯具有广泛的科学研究应用:
作用机制
苯基磷酸酯的作用机制涉及其与特定分子靶标和途径的相互作用。 例如,在酶促反应中,苯基磷酸酯作为苯基磷酸酯合酶等酶的底物,催化苯酚的磷酸化 . 然后,磷酸化的苯酚可以进行进一步的反应,例如羧化,形成其他具有生物活性的化合物 .
与相似化合物的比较
苯基磷酸酯可以与其他类似化合物进行比较,例如:
三苯基磷酸酯: 一种芳香族有机磷酸酯,用作阻燃剂和增塑剂.
苯基磷酸: 苯基磷酸酯的氧化形式,用于各种化学反应.
磷酸烯醇式丙酮酸: 一种参与代谢途径的化合物,在磷酸化机制方面表现出相似性. 苯基磷酸酯因其在酶促反应中的特定应用及其作为各种具有生物活性的化合物的先驱物的角色而独一无二.
准备方法
苯基磷酸酯可以通过多种方法合成。一种常见的合成路线是苯酚与三氯氧磷(POCl3)在碱如吡啶存在下反应。 反应通常在温和条件下进行,生成苯基磷酸酯为主要产物 . 工业生产方法可能涉及使用离子液体催化剂以实现更高的纯度和效率 .
化学反应分析
苯基磷酸酯经历了几种类型的化学反应,包括:
氧化: 苯基磷酸酯可以被氧化形成苯基磷酸。
还原: 在特定条件下,它可以被还原为苯基膦。
取代: 苯基磷酸酯可以发生亲核取代反应,其中磷酸酯基团被其他亲核试剂取代。这些反应中常用的试剂包括过氧化氢等氧化剂,氢化铝锂等还原剂以及胺等亲核试剂.
相似化合物的比较
Phenylphosphate can be compared with other similar compounds, such as:
Triphenyl phosphate: An aromatic organophosphate used as a flame retardant and plasticizer.
Phenylphosphoric acid: The oxidized form of phenylphosphate, used in various chemical reactions.
Phosphoenolpyruvate: A compound involved in metabolic pathways, showing similarities in its phosphorylation mechanism. Phenylphosphate is unique due to its specific applications in enzymatic reactions and its role as a precursor for various biologically active compounds.
属性
IUPAC Name |
phenyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7O4P/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPQUABWPXYYSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
32348-89-3 (di-potassium salt), 3279-54-7 (di-hydrochloride salt), 62698-52-6 (mono-potassium salt) | |
| Record name | Phenylphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6044981 | |
| Record name | Phenyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Phosphoric acid, monophenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Solubility |
In water, approximately 1% | |
| Record name | Phenylphosphate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8430 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.14 (Water = 1) | |
| Record name | Phenylphosphate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8430 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Clear, colorless liquid | |
CAS No. |
701-64-4 | |
| Record name | Phenyl phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=701-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylphosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03298 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phosphoric acid, monophenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl dihydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.781 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MONOPHENYL PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75M88J863E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Phenylphosphate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8430 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological significance of Phenylphosphate?
A: Phenylphosphate plays a crucial role in the anaerobic metabolism of phenol, a common environmental pollutant. Certain bacteria, like Thauera aromatica and Geobacter metallireducens, utilize Phenylphosphate as a key intermediate in the degradation of phenol. [, ]
Q2: How is Phenylphosphate formed in these bacteria?
A: Phenylphosphate is generated from phenol in an ATP-dependent reaction catalyzed by the enzyme phenylphosphate synthase. This enzyme, similar in structure and function to phosphoenolpyruvate synthase, utilizes the β-phosphate group of ATP to phosphorylate phenol. [, , ]
Q3: What happens to Phenylphosphate during phenol degradation?
A: Phenylphosphate is carboxylated to 4-hydroxybenzoate by the enzyme phenylphosphate carboxylase. This reaction is crucial for the complete mineralization of phenol under anaerobic conditions. [, , ]
Q4: Are there differences in the phenylphosphate carboxylase enzyme between different bacteria?
A: Yes, while both Thauera aromatica and Geobacter metallireducens utilize phenylphosphate carboxylase, there are differences in the enzyme structure and function. For instance, the enzyme in T. aromatica is encoded by four genes (ppcABCD), while G. metallireducens only possesses a homologue of ppcB. Additionally, the G. metallireducens enzyme doesn't catalyze the isotope exchange reaction between 14CO2 and 4-hydroxybenzoate, unlike the T. aromatica enzyme. []
Q5: Is Phenylphosphate involved in the metabolism of other aromatic compounds?
A: Research suggests that Phenylphosphate might also be involved in the anaerobic degradation of other aromatic compounds like catechol (1,2-dihydroxybenzene). Studies with Thauera aromatica indicate that phenylphosphate synthase and phenylphosphate carboxylase might exhibit promiscuity, acting on catechol and contributing to its breakdown. []
Q6: What is the role of histidine phosphate in the function of phenylphosphate synthase?
A: In phenylphosphate synthase, histidine phosphate acts as the phosphate donor for phenol. Protein 1 of the phenylphosphate synthase complex is phosphorylated on His-569 by ATP, and this phosphorylated histidine subsequently transfers the phosphate group to phenol, forming Phenylphosphate. []
Q7: What is the molecular formula and weight of Phenylphosphate?
A: The molecular formula of Phenylphosphate is C6H7O4P, and its molecular weight is 174.10 g/mol. []
Q8: How can Phenylphosphate be characterized spectroscopically?
A: Phenylphosphate can be characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Studies have utilized these techniques to analyze the structure of Phenylphosphate and its derivatives, as well as to confirm its presence in biological samples. [, , ]
Q9: What is the stability of Phenylphosphate under different conditions?
A: Phenylphosphate exhibits varying stability depending on the pH and temperature. Research indicates it's less stable under neutral and acidic conditions compared to alkaline environments. [] Specifically, at pH 6.8, Phenylphosphate completely degrades after 1.7 hours at 100°C and after 0.3 hours at 150°C. []
Q10: How does the presence of organic solvents affect the stability of Phenylphosphate?
A: The presence of organic solvents like ethyl acetate or ethyl ether can significantly accelerate the hydrolysis of Phenylphosphate, even under mild conditions (40°C for 30 minutes). []
Q11: How is Phenylphosphate used in studying enzyme activity?
A: Phenylphosphate serves as a substrate for various enzymes, including acid phosphatases and alkaline phosphatases. Researchers use Phenylphosphate to investigate the kinetics, substrate specificity, and inhibition of these enzymes. [, , , , , ]
Q12: How does Phenylphosphate act as a leaving group in enzyme-catalyzed reactions?
A: Studies using class C β-lactamase have shown that Phenylphosphate can act as an effective leaving group in enzyme-catalyzed acylation reactions. Its effectiveness is attributed to strong interactions between the phenylphosphate moiety and specific amino acid residues within the enzyme's active site. []
Q13: What are some applications of Phenylphosphate in material science?
A: Phenylphosphate derivatives are used in synthesizing flame-retardant materials. For example, melamine phenylphosphate, synthesized from Phenylphosphoric acid and melamine, enhances the flame retardancy of epoxy resin composites. [, ] Similarly, calcium phenylphosphate, a layered compound, is investigated for its potential applications in materials science due to its unique structural and thermal properties. []
Q14: How is Phenylphosphate detected and quantified?
A: Phenylphosphate can be detected and quantified using chromatographic techniques like paper chromatography and high-performance liquid chromatography (HPLC), often coupled with radioactive labeling or mass spectrometry. [, ] Additionally, electrochemical methods can be employed, particularly when Phenylphosphate is used as a substrate for an enzyme like alkaline phosphatase, allowing for the indirect detection of analytes based on the enzymatic reaction product. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


